2-(4-Ethoxyphenyl)indolizine
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Overview
Description
2-(4-Ethoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound. . The compound consists of an indolizine core substituted with a 4-ethoxyphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the radical cyclization/cross-coupling approach, which offers high efficiency and atom economy . The reaction conditions often involve the use of radical initiators and transition metal catalysts to facilitate the formation of the indolizine ring.
Industrial Production Methods: Industrial production methods for indolizine derivatives, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenyl)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indolizine-2-carboxylic acid derivatives, while reduction can produce indolizine-2-ylmethanol derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)indolizine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Indole: An isomer of indolizine with a similar aromatic structure but different biological activities.
Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its antimalarial activity.
Uniqueness: 2-(4-Ethoxyphenyl)indolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethoxyphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved therapeutic properties .
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)indolizine |
InChI |
InChI=1S/C16H15NO/c1-2-18-16-8-6-13(7-9-16)14-11-15-5-3-4-10-17(15)12-14/h3-12H,2H2,1H3 |
InChI Key |
JXRXDMSHMFFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 |
Origin of Product |
United States |
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